2-(Thiophen-2-yloxy)pyridine
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Overview
Description
2-(Thiophen-2-yloxy)pyridine is an organic compound that features a pyridine ring substituted with a thiophen-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yloxy)pyridine typically involves the reaction of 2-bromopyridine with thiophen-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Thiophen-2-yloxy)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yloxy)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Thiophene-based pyridine derivatives: These compounds share structural similarities with 2-(Thiophen-2-yloxy)pyridine and exhibit similar chemical properties.
2-(Thiophen-2-yl)pyridine: Lacks the oxygen atom in the linker, which can influence its reactivity and applications.
Uniqueness
This compound is unique due to the presence of the thiophen-2-yloxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific functions, particularly in the fields of materials science and medicinal chemistry .
Properties
Molecular Formula |
C9H7NOS |
---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
2-thiophen-2-yloxypyridine |
InChI |
InChI=1S/C9H7NOS/c1-2-6-10-8(4-1)11-9-5-3-7-12-9/h1-7H |
InChI Key |
KSCNWWQZXQIHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CS2 |
Origin of Product |
United States |
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